molecular formula C11H15ClFN B13033897 (S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine

(S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13033897
M. Wt: 215.69 g/mol
InChI Key: LYRGGMWICOTWDT-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a dimethylpropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-5-fluorobenzaldehyde and 2,2-dimethylpropan-1-amine.

    Formation of Intermediate: The aldehyde group of 2-chloro-5-fluorobenzaldehyde is first reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amine Formation: The alcohol is then converted to the corresponding amine through a reductive amination process using 2,2-dimethylpropan-1-amine and a suitable catalyst like palladium on carbon.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution using a chiral resolving agent to obtain the desired (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and purification further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Substituted phenyl derivatives with different functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

(S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring and the presence of a chiral dimethylpropan-1-amine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

IUPAC Name

(1S)-1-(2-chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C11H15ClFN/c1-11(2,3)10(14)8-6-7(13)4-5-9(8)12/h4-6,10H,14H2,1-3H3/t10-/m1/s1

InChI Key

LYRGGMWICOTWDT-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C1=C(C=CC(=C1)F)Cl)N

Canonical SMILES

CC(C)(C)C(C1=C(C=CC(=C1)F)Cl)N

Origin of Product

United States

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